![molecular formula C13H8F3NOS B13435108 8-(Trifluoromethyl)-phenothiazin-3-ol](/img/structure/B13435108.png)
8-(Trifluoromethyl)-phenothiazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-phenothiazin-3-ol is a chemical compound that features a trifluoromethyl group attached to a phenothiazine core. Phenothiazines are a class of heterocyclic compounds known for their diverse applications, particularly in the pharmaceutical industry. The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenothiazine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction conditions often include an organic solvent like tetrahydrofuran (THF) and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 8-(Trifluoromethyl)-phenothiazin-3-ol may involve large-scale trifluoromethylation processes using more efficient and cost-effective reagents. For example, sodium trifluoroacetate can be used as a trifluoromethylating agent in the presence of a suitable catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-phenothiazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products
The major products formed from these reactions include trifluoromethylated phenothiazine derivatives, sulfoxides, sulfones, and various substituted phenothiazines .
Scientific Research Applications
8-(Trifluoromethyl)-phenothiazin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-phenothiazin-3-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific receptors or enzymes. This interaction can modulate the activity of neurotransmitters, leading to potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: A selective pre-emergent herbicide with a trifluoromethyl group.
Uniqueness
8-(Trifluoromethyl)-phenothiazin-3-ol is unique due to its phenothiazine core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group with the phenothiazine structure enhances its stability, bioavailability, and potential therapeutic applications .
Biological Activity
Introduction
8-(Trifluoromethyl)-phenothiazin-3-ol is a compound belonging to the phenothiazine class, which is known for its diverse biological activities, including antipsychotic, antiemetic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body:
- Dopamine Receptors : The compound binds to dopamine D1 and D2 receptors, inhibiting their activity. This action is significant in reducing symptoms associated with psychotic disorders.
- Cholinergic Activity : It also interacts with muscarinic acetylcholine receptors (M1 and M2), contributing to its anticholinergic effects.
- Anticancer Mechanisms : Research indicates that phenothiazine derivatives can inhibit cell proliferation by affecting tubulin polymerization and inducing apoptosis in cancer cells. The trifluoromethyl group enhances the inhibitory effects on cancer cell lines, particularly in breast and gastric cancers .
Antipsychotic Effects
Phenothiazines are widely used as antipsychotic medications. Their ability to block dopamine receptors leads to reductions in psychotic symptoms. The presence of the trifluoromethyl group may enhance this effect by increasing receptor affinity .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent:
- Inhibition of Cancer Cell Growth : In vitro studies show that this compound exhibits antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MGC-803 (gastric cancer). The IC50 values indicate significant cytotoxic effects at low concentrations .
- Mechanisms of Action : The compound induces apoptosis through multiple pathways, including the inhibition of cyclins involved in cell cycle progression and the modulation of apoptotic proteins such as Bcl-2 and Bax .
Other Biological Activities
Beyond its antipsychotic and anticancer properties, this compound has shown potential in:
- Anticholinesterase Activity : Compounds with a trifluoromethyl group have demonstrated enhanced inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
- Antioxidant Properties : Some studies suggest that phenothiazine derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various phenothiazine derivatives, including this compound. Results indicated that this compound had an IC50 value ranging from 0.5 to 9.6 µM against multiple cancer cell lines, demonstrating its potential as a novel anticancer agent .
Study 2: Anticholinesterase Inhibition
In a biochemical analysis using the Ellman method, it was found that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory activity against acetylcholinesterase. This suggests that this compound could be beneficial in neurodegenerative conditions characterized by cholinergic deficits .
Summary Table of Biological Activities
Properties
Molecular Formula |
C13H8F3NOS |
---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
8-(trifluoromethyl)-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C13H8F3NOS/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18)6-12(9)19-11/h1-6,17-18H |
InChI Key |
AQBFCOXEDPJWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.